molecular formula C15H13FN2O B2924671 2-(4-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone CAS No. 2176201-42-4

2-(4-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone

Cat. No.: B2924671
CAS No.: 2176201-42-4
M. Wt: 256.28
InChI Key: RIJMQAWWYDRKQV-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone is a chemical building block based on the privileged pyrrolo[3,4-b]pyridine scaffold, a structure of high interest in medicinal chemistry for developing novel therapeutic agents . This scaffold is recognized for its broad spectrum of pharmacological properties, particularly in diseases of the nervous system . Derivatives of pyrrolo[3,4-b]pyridine have been investigated as allosteric modulators of neuronal receptors, such as the M4 muscarinic acetylcholine receptor, indicating significant potential for research in neurological disorders . Furthermore, the pyrrolo[3,4-b]pyridine core exhibits notable antitumor activity . Research has shown that related compounds can inhibit the proliferation of human cancer cell lines (such as SiHa, HeLa, and CaSki) and are predicted via in silico studies to interact with the αβ-tubulin protein target, similar to the mechanism of Paclitaxel . The incorporation of a 4-fluorophenyl moiety in the structure is a common strategy in drug design, as fluorine atoms can enhance metabolic stability, influence lipophilicity, and strengthen interactions with biological targets . This compound is offered to support ongoing innovation in early-stage drug discovery and pharmacological probe development.

Properties

IUPAC Name

1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O/c16-13-5-3-11(4-6-13)8-15(19)18-9-12-2-1-7-17-14(12)10-18/h1-7H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJMQAWWYDRKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1C(=O)CC3=CC=C(C=C3)F)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone typically involves multi-step organic reactions. One common method includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroacetophenone and 2-aminopyridine.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-fluoroacetophenone and 2-aminopyridine under acidic conditions.

    Cyclization: The intermediate undergoes cyclization to form the pyrrolo[3,4-b]pyridine core. This step often requires a catalyst such as palladium or rhodium and is conducted under inert atmosphere conditions.

    Final Product Formation:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(4-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone exerts its effects involves:

Comparison with Similar Compounds

Compound A : (Sa)-2-(3-(Aminomethyl)-4-(2,4-dichlorophenyl)-2-methyl-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl) N,N-dimethylacetamide (BMS-767778)

  • Core : Shares the pyrrolo[3,4-b]pyridine scaffold but includes a 5-oxo modification.
  • Substituents: 2,4-Dichlorophenyl (vs. 4-fluorophenyl) and an aminomethyl-acetamide side chain.
  • The acetamide side chain enhances DPP4 inhibitory activity, as demonstrated in preclinical studies .

Compound B : 3-(2,6-Dichlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one (CAS 2320377-27-1)

  • Core : Identical pyrrolo[3,4-b]pyridine core.
  • Substituents: 2,6-Dichlorophenyl (vs. 4-fluorophenyl) and a propan-1-one chain (vs. ethanone).
  • Implications: The dichlorophenyl group provides stronger electron-withdrawing effects, which may alter binding affinity.

Compound C : Pyrazolo[3,4-b]pyridine-N-acetamide Derivatives (e.g., 3-(4-chlorophenyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one)

  • Core : Pyrazolo[3,4-b]pyridine (vs. pyrrolo[3,4-b]pyridine).
  • Substituents : 4-Chlorophenyl and acetamide groups.
  • Implications : The pyrazole ring introduces additional nitrogen atoms, altering hydrogen-bonding capacity. The 4-chlorophenyl group offers moderate lipophilicity compared to 4-fluorophenyl, balancing solubility and permeability .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : Fluorophenyl (Target Compound) < Chlorophenyl (Compounds A, B, C) < Thiophenyl (e.g., ). The 4-fluorophenyl group offers a balance between solubility and permeability.
  • Solubility: The ethanone chain in the target compound may improve aqueous solubility relative to propanone or morpholino derivatives (e.g., ) .

Biological Activity

The compound 2-(4-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • CAS Number: 2176201-42-4
  • Molecular Formula: C15H13FN2O
  • Molecular Weight: 256.27 g/mol

Structural Features

The compound features a pyrrolo[3,4-b]pyridine core, which is known for its biological significance. The presence of the 4-fluorophenyl group is expected to enhance its pharmacological properties due to increased lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may inhibit specific enzymes or modulate receptor functions, leading to alterations in cellular pathways and biological responses.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro assays revealed that the compound has an IC50 value in the micromolar range against certain cancer types, demonstrating its potential as a therapeutic agent.

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity. In a comparative study against common pathogens, it exhibited effective inhibition with minimal inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . These findings suggest that it may serve as a lead compound for developing new antimicrobial agents.

Case Studies

  • Antimalarial Activity : In a study evaluating various derivatives of pyrrolo[3,4-b]pyridine compounds, derivatives similar to this compound showed promising antimalarial activity with EC50 values indicating moderate efficacy against Plasmodium falciparum .
  • Enzyme Inhibition : Research has indicated that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer progression. Its structure allows for effective binding at the active sites of these enzymes, leading to reduced enzymatic activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The introduction of various substituents on the pyrrolo[3,4-b]pyridine core has been shown to significantly affect potency and selectivity. For example:

SubstituentEffect on Activity
4-FluorophenylIncreased lipophilicity and receptor binding affinity
Methyl groupsEnhanced metabolic stability
Halogen substitutionsVaried effects on enzyme inhibition

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